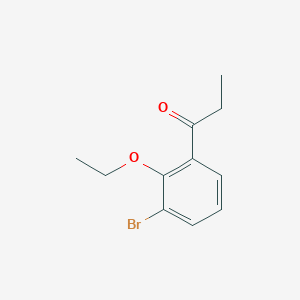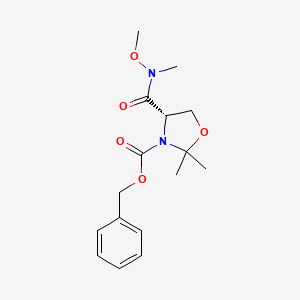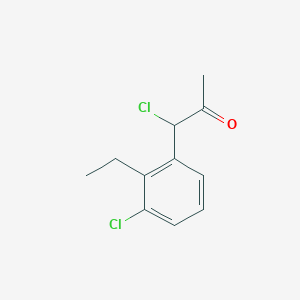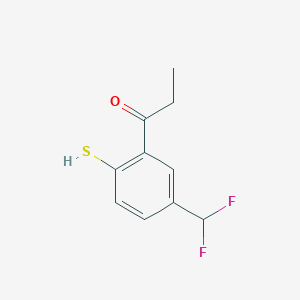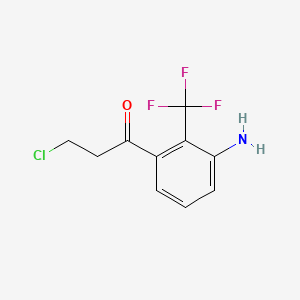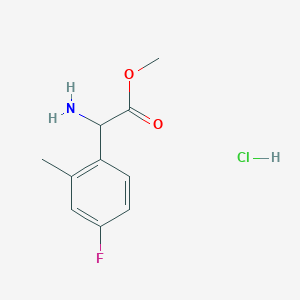
alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl is a chemical compound with the molecular formula C10H12FNO2 It is a derivative of benzeneacetic acid and contains an amino group, a fluorine atom, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylbenzeneacetic acid and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl involves its interaction with molecular targets and pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester: This compound is structurally similar but contains a chlorine atom instead of a fluorine atom.
Benzeneacetic acid, methyl ester: This compound lacks the amino and fluorine groups present in alpha-Amino-4-fluoro-2-methyl-benzeneacetic acid methyl ester HCl.
Uniqueness
The presence of the fluorine atom and the amino group in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C10H13ClFNO2 |
|---|---|
Peso molecular |
233.67 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H |
Clave InChI |
XUOCUAKYSBEYFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C(C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


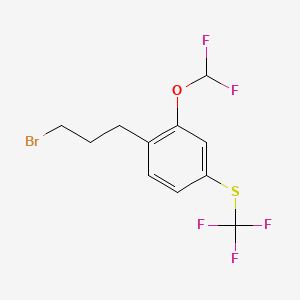
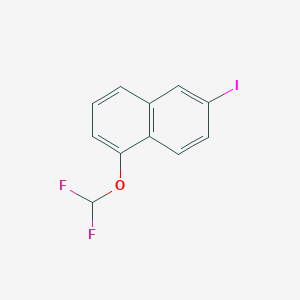
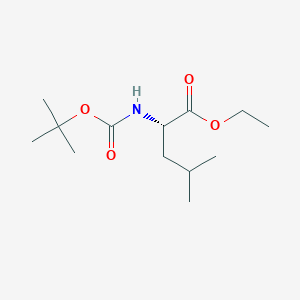
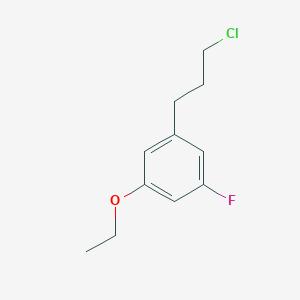
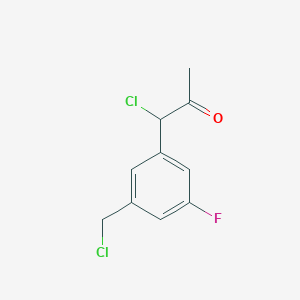
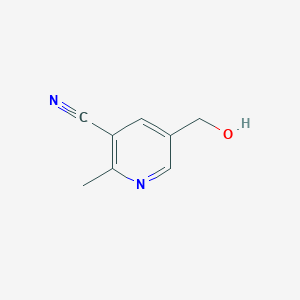
![Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B14043834.png)

